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Compound of Interest

Compound Name:
Imidazo[1,2-b]pyridazine-6-

carboxylic acid

Cat. No.: B1313177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal

chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] The

successful development of drugs like ponatinib has spurred further investigation into this class

of compounds for various therapeutic applications, including cancer and inflammatory

diseases.[1][2] This guide provides a comparative analysis of the cross-reactivity profiles of

several imidazo[1,2-b]pyridazine-based inhibitors, supported by experimental data, to aid

researchers in the selection and development of compounds with desired selectivity.

Comparative Analysis of Kinase Inhibition
The following table summarizes the inhibitory activity (IC50 values) of representative

imidazo[1,2-b]pyridazine compounds against their primary targets and a selection of off-target

kinases. This data highlights the diverse selectivity profiles achievable with this scaffold,

ranging from highly specific inhibitors to multi-targeted agents.
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Compound
Class

Primary
Target(s)

Off-Target
Kinase(s)

IC50
(Primary
Target)

IC50 (Off-
Target)

Reference

Tyk2 JH2

Ligands
Tyk2 JH2

HIPK4, Jak1-

3

>10,000-fold

selectivity for

Tyk2 JH2

over a panel

of 230

kinases

480-fold

selectivity

over HIPK4;

>2 µM for

Jak1-3

[3]

Haspin

Inhibitors
Haspin

Aurora B,

CDK2, CDK5,

CDK9,

DYRK1A

6-100 nM

No inhibition

of Aurora B at

10 µM for

some

derivatives

[4]

Mps1 (TTK)

Inhibitors
Mps1 (TTK)

Panel of 192

kinases

0.70 nM

(cellular)

Highly

selective
[5]

BTK

Inhibitors
BTK

Panel of 310

kinases
1.3 nM

Excellent

selectivity
[6][7]

DYRK/CLK

Inhibitors

DYRKs,

CLKs
- < 100 nM - [8]

PIM Kinase

Inhibitors
PIM Kinases

Cdc-like

kinase 1

Low

nanomolar

Cross-

reactivity with

only one

additional

kinase in a

panel of 50

[9]

IKKβ

Inhibitors
IKKβ - -

High kinase

selectivity
[10]

TRK

Inhibitors

TRK (WT &

mutants)
-

0.08 - 2.14

nM
- [11]

ROCK2

Inhibitors

ROCK2 ROCK1 7.0 - 8.7 nM 138 to 200-

fold

[12]
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selectivity

over ROCK1

CDK

Inhibitors
CDK2 CDK1, CDK4 3-5 nM

3 to 100-fold

selectivity

over CDK1;

>52-fold over

CDK4

[13]

Experimental Protocols
The following are generalized experimental methodologies for assessing the kinase inhibitory

activity and cross-reactivity of imidazo[1,2-b]pyridazine compounds, based on commonly cited

procedures in the referenced literature.

In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a

purified kinase.

Reagents and Materials: Purified recombinant kinase, corresponding substrate (e.g., a

peptide or protein), ATP, assay buffer, test compound (dissolved in DMSO), and a detection

reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP).

Procedure:

The test compound is serially diluted and added to the wells of a microplate.

The purified kinase and its substrate are then added to the wells.

The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g.,

30°C).

The reaction is stopped, and the amount of product formed (or remaining substrate/ATP) is

quantified using a suitable detection method.
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IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cellular Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit a specific kinase within a cellular

context.

Cell Culture: A cell line that expresses the target kinase is cultured under appropriate

conditions.

Compound Treatment: The cells are treated with various concentrations of the test

compound for a specified duration.

Cell Lysis: The cells are lysed to extract proteins.

Western Blotting or ELISA: The phosphorylation status of a known downstream substrate of

the target kinase is assessed by Western blotting or ELISA using phospho-specific

antibodies.

Data Analysis: The reduction in the phosphorylation of the substrate is quantified, and

cellular IC50 values are determined.

Kinase Selectivity Profiling
To assess the cross-reactivity, lead compounds are typically screened against a large panel of

kinases.

Kinase Panel: A diverse panel of purified kinases (e.g., the DiscoverX KINOMEscan™ panel

or the Eurofins KinaseProfiler™ service) is used.

Binding or Activity Assays: The inhibitory activity or binding affinity of the compound against

each kinase in the panel is determined at a fixed concentration (e.g., 1 µM).

Data Interpretation: The results are often presented as a percentage of inhibition or a

selectivity score (e.g., S-score). For hits that show significant inhibition, full dose-response

curves are generated to determine IC50 values.
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Visualizing Molecular Interactions and Experimental
Processes
To better understand the context of these cross-reactivity studies, the following diagrams

illustrate a key signaling pathway targeted by imidazo[1,2-b]pyridazine inhibitors and a typical

workflow for assessing their selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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